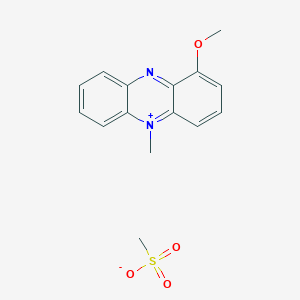
1-Methoxy-5-methylphenazin-5-ium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5-methylphenazin-5-ium methanesulfonate is a chemical compound known for its role as an electron-transport mediator. It is a photochemically stable compound that facilitates electron transfer between NAD(P)H and various electron acceptors, such as tetrazolium dyes. This compound is particularly useful in biochemical assays and medical technology due to its stability and efficiency in electron transfer processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate can be synthesized from 1-methoxyphenazine. The synthesis involves the methylation of 1-methoxyphenazine using methyl sulfate. The reaction conditions typically include the use of ethanol-ether as a solvent, and the product is recrystallized to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and other standard purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced by NADH or NADPH in the presence of specific enzymes.
Substitution: The methoxy group can be substituted under certain conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound by NADH results in the formation of a reduced form that can convert tetrazolium salt to purple precipitate formazan .
Aplicaciones Científicas De Investigación
1-Methoxy-5-methylphenazin-5-ium methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates electron transfer in biochemical assays, such as lactate dehydrogenase and muscle succinate dehydrogenase assays.
Medicine: Employed in diagnostic assays and medical technology for visualizing dehydrogenase activities.
Industry: Utilized in the manufacturing of diagnostic reagents and other biochemical products .
Mecanismo De Acción
The mechanism of action of 1-Methoxy-5-methylphenazin-5-ium methanesulfonate involves its role as an electron-transport mediator. It facilitates the transfer of electrons from NAD(P)H to various electron acceptors, such as tetrazolium dyes. This process results in the reduction of the acceptors and the formation of colored products, which can be easily visualized. The compound’s stability and efficiency in electron transfer make it a valuable tool in biochemical assays .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylphenazinium methyl sulfate: Another electron mediator with similar properties but less stability under light.
1-Hydroxy-5-methylphenazinium methyl sulfate: Similar in function but with a hydroxyl group instead of a methoxy group.
2-Amino-5-methylphenazinium methyl sulfate: Contains an amino group, offering different reactivity and applications.
Uniqueness
1-Methoxy-5-methylphenazin-5-ium methanesulfonate stands out due to its photochemical stability and efficiency in electron transfer processes. Unlike other similar compounds, it does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .
Propiedades
Número CAS |
116235-84-8 |
|---|---|
Fórmula molecular |
C15H16N2O4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
methanesulfonate;1-methoxy-5-methylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2O.CH4O3S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
CNSDPAKTXOAFGM-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


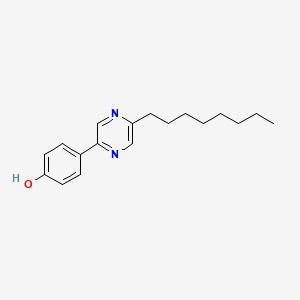
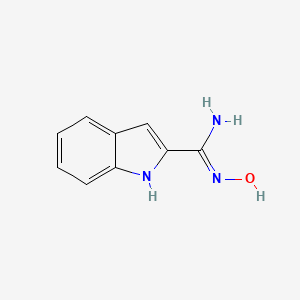
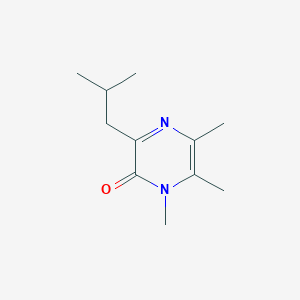
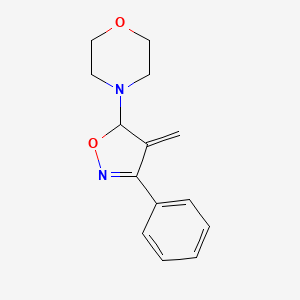
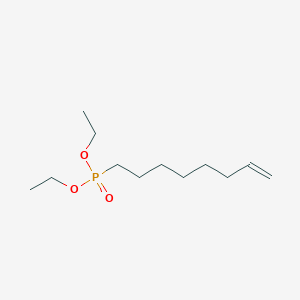
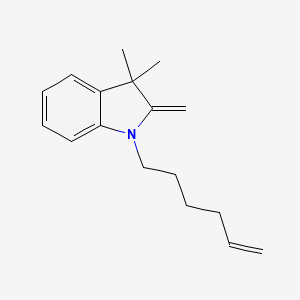
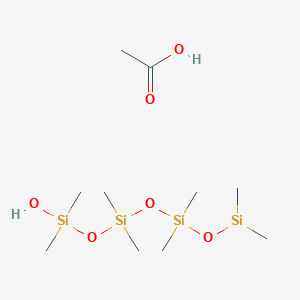
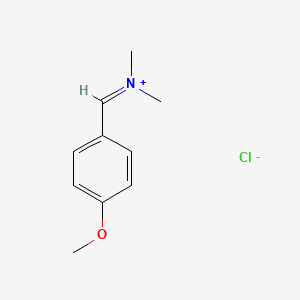

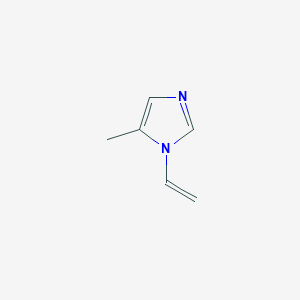
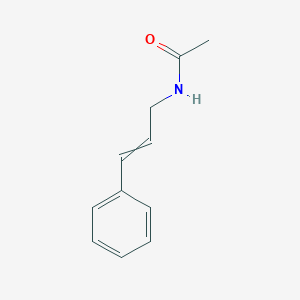
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

